Ethionamide is a thioamide antimycobacterial agent. [] It is classified as a second-line drug in the treatment of tuberculosis, meaning it is typically used in cases of multidrug-resistant or extensively drug-resistant tuberculosis when first-line drugs are ineffective. [] Its role in scientific research revolves around its activity against Mycobacterium tuberculosis, particularly its mechanism of action and the development of resistance. []
Ethionamide can be synthesized through various methods, one of which involves the reaction of 2-ethylisonicotinonitrile with hydrogen sulfide in the presence of triethanolamine. This process typically requires controlled conditions to ensure optimal yield and purity. The synthesis can be summarized as follows:
The synthesis parameters are crucial for achieving high purity and yield, which are essential for pharmaceutical applications .
Ethionamide has a distinct molecular structure characterized by a pyridine ring substituted with an ethyl group and a thioamide functional group. The structural formula can be represented as follows:
The molecular structure exhibits a planar configuration due to the aromatic nature of the pyridine ring, which contributes to its biological activity. The presence of the thioamide group is crucial for its mechanism of action against mycobacterial infections .
Ethionamide undergoes various chemical reactions, particularly in its metabolism within biological systems. Key reactions include:
Ethionamide acts primarily by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential for maintaining the integrity of the bacterial cell wall. The mechanism can be outlined as follows:
This mechanism allows ethionamide to be effective against strains resistant to other treatments like isoniazid, making it a valuable option in multidrug-resistant tuberculosis cases .
Ethionamide possesses several notable physical and chemical properties:
These properties influence its formulation and storage conditions; it should be preserved in airtight containers at temperatures below 40°C .
Ethionamide is primarily used in treating multidrug-resistant tuberculosis and lepromatous leprosy when first-line treatments fail or are contraindicated. Its applications include:
Ethionamide (ETA) is a second-line prodrug requiring enzymatic activation to exert its bactericidal effects against Mycobacterium tuberculosis. The flavin adenine dinucleotide (FAD)-dependent monooxygenase EthA (Rv3854c) serves as the primary activator. This enzyme utilizes NADPH and O₂ to oxidize ETA into reactive intermediates through a multi-step process [1] [7]. Key metabolic transformations include:
Table 1: Key Metabolic Products in Ethionamide Activation
Metabolite/Intermediate | Chemical Significance | Role in Toxicity |
---|---|---|
Ethionamide sulfoxide (2) | Initial oxidation product | Enhanced in vitro activity vs. parent drug |
2-Ethyl-4-aminopyridine | Hydrolysis product | Non-toxic metabolite |
4-Pyridylmethanol (5) | Terminal metabolite resembling INH activation | Biomarker of productive activation |
Iminoyl radical | Transient reactive species | Precursor to ETA-NAD⁺ adduct |
EthA expression is tightly regulated by the transcriptional repressor EthR (Rv3855). Overexpression of EthR reduces ethA transcription and confers ETA resistance, while ethA upregulation causes hypersensitivity [1] [5]. Mutations in ethA (observed in 27–65% of ETA-resistant clinical isolates) disrupt activation and represent a major resistance mechanism. These mutations are distributed throughout the gene and include frameshifts, missense variants, and premature stop codons [5] [8] [9].
The ETA-NAD⁺ adduct specifically inhibits InhA (enoyl-acyl carrier protein reductase), a crucial enzyme in the fatty acid synthase II (FAS-II) system. InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, a key step in mycolic acid elongation [2] [10]. Mycolic acids are α-alkyl, β-hydroxy very-long-chain fatty acids (C₇₀–C₉₀) essential for:
Table 2: Consequences of InhA Inhibition by ETA-NAD⁺
Biological Process Impacted | Biochemical Consequence | Ultimate Cellular Effect |
---|---|---|
Mycolic acid elongation | Accumulation of long-chain fatty acids (C₂₄–C₂₆) | Disrupted cell wall biosynthesis |
Oxygenated mycolate synthesis | Selective inhibition of keto- and methoxy-mycolates | Asymmetric cell wall defects |
Cell envelope assembly | Loss of acid-fast staining properties | Increased permeability and cell lysis |
Unlike isoniazid (INH), ETA selectively disrupts oxygenated mycolic acids (keto- and methoxy-mycolates) while minimally affecting diunsaturated species. This specificity suggests ETA acts earlier in the oxygenated mycolate pathway than INH [3]. The covalent binding of ETA-NAD⁺ to InhA’s active site mimics the binding mode of INH-NAD⁺, explaining target-based cross-resistance between these drugs [2] [6].
Though structurally analogous thioamide (ETA) and hydrazide (INH) drugs share the InhA target, their activation pathways differ significantly:
Table 3: Comparative Activation and Resistance Mechanisms of Ethionamide vs. Isoniazid
Feature | Ethionamide (ETA) | Isoniazid (INH) |
---|---|---|
Primary activator | EthA (monooxygenase) | KatG (catalase-peroxidase) |
Activation mechanism | S-oxidation → iminoyl radical → ETA-NAD⁺ | Free radical formation → INH-NAD⁺ |
Major resistance mutations | ethA (loss-of-function, 27–65%) | katG (S315T in 50–94% of resistant isolates) |
Target-based resistance | inhA promoter (c-15t) and coding mutations | inhA promoter (c-15t) and coding mutations |
Cross-resistance profile | Resistant if inhA mutated or overexpressed | Resistant if katG or inhA dysfunctional |
Cross-resistance mechanisms occur at two levels:
However, divergent activation pathways explain why katG mutants (INH-resistant) remain ETA-susceptible, and ethA mutants (ETA-resistant) retain INH susceptibility. Clinical data shows only 45.8% of INH-resistant isolates are concurrently ETA-resistant, primarily when inhA mutations coexist [6] [9]. Dual mutations (e.g., ethA + inhA promoter) synergistically increase ETA MIC to >100 µg/ml [5] [8].
Table 4: Clinically Relevant Resistance Mutations Impacting Ethionamide Efficacy
Genetic Locus | Mutation Example | Frequency in ETA-R Isolates | Resistance Mechanism |
---|---|---|---|
ethA (Rv3854c) | Frameshifts, missense | 27–65% | Loss of prodrug activation |
inhA promoter | c(-15)t | 30–73% | InhA overexpression |
inhA coding region | I21V, S94A | 10–20% | Reduced ETA-NAD⁺ binding affinity |
ethR (Rv3855) | F110L | <5% | Enhanced repression of ethA expression |
Intergenic ethA-ethR | Operator mutations | <5% | Reduced ethA transcription |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: